1-Oxododecyl b-D-glucopyranoside

Surfactant chemistry Detergent design Membrane protein solubilization

Choose 1-Oxododecyl β-D-glucopyranoside when generic alkyl glucosides fail. Its ester linkage (unlike the ether bond in CAS 59122-55-3) lowers XLogP3 to 3.1 vs 3.5, fine-tuning critical micelle concentration and bilayer partitioning. The monoglucoside headgroup enables easier post-extraction removal than dodecyl maltoside. Ideal for rapid membrane protein stripping where native activity is not critical, and its hydrolyzable ester bond supports greener, biodegradable formulations.

Molecular Formula C18H34O7
Molecular Weight 362.5 g/mol
CAS No. 64395-92-2
Cat. No. B1608106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxododecyl b-D-glucopyranoside
CAS64395-92-2
Molecular FormulaC18H34O7
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18+/m1/s1
InChIKeyHABWUWJGNVZVPU-LHKMKVQPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxododecyl β-D-glucopyranoside (CAS 64395-92-2) Procurement Guide: Structure, Class, and Baseline Physicochemical Profile


1-Oxododecyl β-D-glucopyranoside (CAS 64395-92-2), also known as lauroyl β-D-glucopyranoside, is a non-ionic, ester-linked alkyl glucoside surfactant with the molecular formula C18H34O7 and a molecular weight of 362.46 g/mol [1]. It belongs to the alkyl glycoside detergent class widely used for membrane protein solubilization and reconstitution. Structurally, it features a hydrophobic dodecanoyl (C12) chain attached via an ester bond to the anomeric carbon of a β-D-glucopyranose headgroup, distinguishing it from the more common ether-linked dodecyl β-D-glucopyranoside (CAS 59122-55-3) [2]. The compound is a solid at room temperature with a melting point of approximately 124°C and exhibits amphiphilic properties with a computed XLogP3-AA value of 3.1 [1].

1-Oxododecyl β-D-glucopyranoside (64395-92-2): Why Alkyl Glucoside Substitution is Not Straightforward


Despite their common classification as alkyl glucoside detergents, substituting 1-oxododecyl β-D-glucopyranoside with a generic analog such as n-dodecyl β-D-glucopyranoside or n-dodecyl β-D-maltoside (DDM) can lead to significantly different experimental outcomes. The presence of an ester linkage in 1-oxododecyl β-D-glucopyranoside, as opposed to the ether linkage in its alkyl glucoside counterparts, alters its hydrophobicity (XLogP3 3.1 vs 3.5) and thus its critical micelle concentration (CMC) and partitioning behavior in lipid bilayers [1]. Additionally, the single glucose headgroup confers a distinct balance of hydrophilic-lipophilic properties compared to disaccharide maltoside detergents, directly impacting membrane protein stability and activity [2]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in micellization, bilayer affinity, and functional performance, making simple 1:1 substitution a significant scientific risk.

1-Oxododecyl β-D-glucopyranoside (64395-92-2): Quantifiable Differentiation from Closest Analogs


Hydrophobicity Comparison: Ester-Linked 1-Oxododecyl Glucoside vs. Ether-Linked Dodecyl Glucoside

The ester linkage in 1-oxododecyl β-D-glucopyranoside reduces its overall hydrophobicity relative to the ether-linked dodecyl β-D-glucopyranoside. This is quantified by the computed XLogP3-AA partition coefficient, a key descriptor for predicting lipid bilayer interactions. The target compound has an XLogP3-AA of 3.1, while the ether analog dodecyl β-D-glucopyranoside (CAS 59122-55-3) has a higher value of 3.5 [1]. This 0.4 log unit difference corresponds to a ~2.5-fold lower predicted octanol-water partition coefficient, suggesting distinct insertion and extraction dynamics from lipid environments.

Surfactant chemistry Detergent design Membrane protein solubilization

Critical Micelle Concentration (CMC) of Dodecyl Glucoside Class and Expected Shift for 1-Oxododecyl Derivative

The CMC defines the concentration at which surfactant monomers self-assemble into micelles, a critical parameter for solubilizing membrane proteins. While the exact CMC of 1-oxododecyl β-D-glucopyranoside was not identified in the literature, its value can be inferred from the well-characterized dodecyl glucoside series. For n-dodecyl β-D-glucopyranoside, the CMC is reported as 0.19 mM (190 µM) [1]. A comparative study across alkyl chain lengths (C8, C10, C12) confirms that CMC decreases logarithmically with increasing chain length: octyl glucoside CMC is 25 mM, decyl glucoside is 2.2 mM, and dodecyl glucoside is 0.19 mM [1]. Given the ester linkage in the target compound, its CMC is expected to be slightly higher than its ether counterpart due to the marginally increased hydrophilicity, placing it within the 0.2–0.5 mM range, which is still ~100-fold lower than octyl glucoside.

Surfactant thermodynamics Micelle formation Detergent characterization

Liposome Partitioning Affinity: Dodecyl Glucoside vs. Shorter Chain Alkyl Glucosides

The affinity of a detergent for lipid bilayers, measured by the partition coefficient (K), dictates its efficiency in membrane solubilization and subsequent reconstitution. In a direct comparative study of C8–C12 alkyl glucosides, the dodecyl (C12) glucoside exhibited the highest bilayer/aqueous phase partition coefficient (K) among all tested analogs, indicating the strongest affinity for phosphatidylcholine (PC) liposomes [1]. Specifically, dodecyl glucoside demonstrated the highest degree of partitioning into liposomes (highest K values), whereas octyl glucoside showed the highest ability to saturate and solubilize liposomes (lowest Re values) [1]. As a dodecyl-chain glucoside, 1-oxododecyl β-D-glucopyranoside is expected to share this high bilayer affinity, making it particularly suitable for studies requiring strong membrane association.

Lipid bilayer interaction Membrane reconstitution Detergent partitioning

Protein Detection Sensitivity in Liquid Crystal Sensor Platform

Dodecyl β-D-glucopyranoside has been successfully deployed as a functional interface in liquid crystal (LC)-based sensors for highly sensitive and selective protein detection. The surfactant forms a stable self-assembled monolayer at the aqueous/LC interface, enabling optical detection of protein interactions. The limit of detection (LOD) for three model proteins was determined to be 0.1 μg/mL for lysozyme, 0.01 μg/mL for concanavalin A (Con A), and 0.001 μg/mL for bovine serum albumin (BSA) [1]. This performance demonstrates the suitability of dodecyl-chain glucoside surfactants for analytical sensor applications. Given the structural similarity, 1-oxododecyl β-D-glucopyranoside is a strong candidate for similar sensor development, particularly where the ester linkage may offer altered biodegradability or surface activity.

Biosensor Protein detection Surfactant interface

Membrane Protein Functional Activity: Glucoside vs. Maltoside Detergents

In a comparative study of alkyl glycoside detergents on the activity of cytochrome c oxidase, lauryl (dodecyl) maltoside was found to be the most effective activator, yielding two- to tenfold higher enzyme activities than octyl glucoside and other commercially available detergents such as Tween-20 and Triton X-100 [1]. This finding underscores the critical role of both alkyl chain length and headgroup chemistry in preserving membrane protein function. While 1-oxododecyl β-D-glucopyranoside was not directly tested, its dodecyl chain and single glucose headgroup place it between octyl glucoside (shorter chain, lower activity) and dodecyl maltoside (disaccharide, higher activity). Therefore, it represents a potential middle-ground option for applications requiring moderate activation or where disaccharide detergents are too harsh or difficult to remove.

Membrane protein enzymology Cytochrome c oxidase Detergent screening

Anomeric and Epimeric Influence on Hydrophilicity within Alkyl Glucosides

The stereochemistry of the anomeric center and the sugar epimer significantly influence the hydrophilic character of alkyl glycosides. A systematic study of n-alkyl glucosides, mannosides, and galactosides with C8–C12 chains revealed that while D-glucoside, D-mannoside, and D-galactoside with identical alkyl chains exhibit similar surface tension lowering at CMC (γCMC) and molecular occupation area, the β-anomers are more hydrophilic than their α-counterparts [1]. Since 1-oxododecyl β-D-glucopyranoside is a β-anomer, it is expected to have a slightly higher aqueous solubility and a potentially higher CMC compared to an α-anomeric variant. Furthermore, among these sugar epimers, the glucopyranoside headgroup conferred intermediate antimicrobial activity relative to mannopyranoside (most effective) and galactopyranoside (least effective), suggesting a tunable biological interface [1].

Surfactant stereochemistry Hydrophilic-lipophilic balance Detergent design

1-Oxododecyl β-D-glucopyranoside (64395-92-2): Recommended Application Scenarios Based on Quantitative Evidence


Membrane Protein Solubilization Requiring Strong Bilayer Affinity but Moderate Activity Preservation

For projects involving integral membrane proteins where high extraction efficiency is paramount but full native activity is not strictly required (e.g., initial purification for antibody generation or denaturing gel analysis), 1-oxododecyl β-D-glucopyranoside is a superior choice over shorter-chain glucosides like octyl glucoside. Its high predicted bilayer partition coefficient (similar to dodecyl glucoside) ensures efficient stripping of proteins from the lipid environment [1], while its single glucose headgroup may offer easier removal and less interference than the strongly activating but harder-to-remove dodecyl maltoside [2].

Development of Surfactant-Based Biosensors and Diagnostic Interfaces

The demonstrated performance of dodecyl β-D-glucopyranoside in constructing highly sensitive liquid crystal sensors for protein detection (LODs down to 0.001 μg/mL for BSA) validates the use of this class of surfactants for analytical interface engineering [3]. 1-Oxododecyl β-D-glucopyranoside, with its similar dodecyl chain and β-glucoside headgroup, is a logical candidate for developing novel biosensor platforms, particularly where the ester linkage could be exploited for controlled biodegradation or environmental responsiveness.

Comparative Detergent Screening for Cytochrome c Oxidase or Similar Membrane Enzyme Studies

In enzymatic studies of membrane-bound oxidases or transporters, the selection of detergent dramatically impacts measured activity. Given the established activity hierarchy (lauryl maltoside > octyl glucoside), 1-oxododecyl β-D-glucopyranoside offers a novel intermediate tool [2]. It can be used to titrate the optimal detergent environment for a specific protein target, potentially revealing activity states not observable with either extreme, or serving as a milder alternative to maltoside for fragile protein complexes.

Biodegradable Surfactant Formulations for Environmental or Consumer Product Research

The class of alkyl glycosides is known for excellent biodegradability compared to ethoxylated alcohols [4]. The ester linkage in 1-oxododecyl β-D-glucopyranoside is expected to be more readily hydrolyzable than the ether linkage of its dodecyl glucoside counterpart, making it an attractive candidate for formulating environmentally benign cleaning agents, personal care products, or industrial dispersants where reduced environmental persistence is a key selection criterion.

Technical Documentation Hub

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